molecular formula C11H11NO2 B12537883 Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]- CAS No. 839673-45-9

Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-

Cat. No.: B12537883
CAS No.: 839673-45-9
M. Wt: 189.21 g/mol
InChI Key: WSYGOXLVHLWQNS-MRVPVSSYSA-N
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Description

Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]- is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzonitrile, where the nitrile group is substituted with an acetyloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction typically requires a catalyst and specific reaction conditions to achieve high yields. For instance, the use of ionic liquids as recycling agents has been explored to simplify the separation process and eliminate the need for metal salt catalysts .

Industrial Production Methods

Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene, where toluene reacts with ammonia and air to form benzonitrile. This method is advantageous due to its scalability and cost-effectiveness. Additionally, the cyanation of benzene halides is another industrial method used to produce benzonitrile derivatives .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted benzonitrile derivatives

Scientific Research Applications

Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. The acetyloxyethyl group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical reactions. The nitrile group can also interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzonitrile
  • 4-Acetylbenzonitrile
  • 4-Cyanophenyl methyl ketone

Uniqueness

Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]- is unique due to the presence of the acetyloxyethyl group, which imparts distinct chemical properties and reactivity compared to other benzonitrile derivatives. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

839673-45-9

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

[(1R)-1-(4-cyanophenyl)ethyl] acetate

InChI

InChI=1S/C11H11NO2/c1-8(14-9(2)13)11-5-3-10(7-12)4-6-11/h3-6,8H,1-2H3/t8-/m1/s1

InChI Key

WSYGOXLVHLWQNS-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C#N)OC(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)OC(=O)C

Origin of Product

United States

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